2-(2-Phenylthiochromen-4-ylidene)propanedinitrile
Description
Properties
IUPAC Name |
2-(2-phenylthiochromen-4-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N2S/c19-11-14(12-20)16-10-18(13-6-2-1-3-7-13)21-17-9-5-4-8-15(16)17/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPYSCFVKQPXNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C#N)C#N)C3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation
The Knoevenagel reaction is a cornerstone for synthesizing α,β-unsaturated dinitriles. For 2-(2-Phenylthiochromen-4-ylidene)propanedinitrile, this method involves the base-catalyzed condensation of 2-phenylthiochromen-4-one with malononitrile.
Typical Procedure :
-
Reactants : 2-Phenylthiochromen-4-one (1.0 equiv), malononitrile (1.2 equiv).
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Catalyst : Piperidine (10 mol%) in ethanol under reflux.
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Workup : Precipitation upon cooling, followed by recrystallization from ethanol.
Mechanistic Insight :
The base deprotonates malononitrile, generating a nucleophilic enolate that attacks the carbonyl carbon of 2-phenylthiochromen-4-one. Subsequent elimination of water forms the α,β-unsaturated dinitrile (Figure 1).
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 78 |
| Temperature (°C) | 80 | 78 |
| Catalyst Loading | 10 mol% | 78 |
| Alternative Solvent | Toluene | 65 |
Substituting ethanol with toluene reduces yield due to poorer solubility of intermediates.
Cyclization Reactions
Cyclization strategies leverage intramolecular interactions to form the thiochromene ring. A common approach involves reacting 2-mercaptobenzophenone with malononitrile derivatives under acidic conditions.
Procedure :
-
Reactants : 2-Mercaptobenzophenone (1.0 equiv), 2-(phenyl(prop-1-en-2-yl))malononitrile (1.1 equiv).
-
Acid Catalyst : Concentrated H₂SO₄ (1 equiv) in acetic acid at 120°C for 6 hours.
-
Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Key Challenges :
-
Regioselectivity : Competing pathways may yield isomeric byproducts.
-
Side Reactions : Over-acidification can hydrolyze nitrile groups to amides.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Solvent polarity critically influences reaction kinetics and product stability. Ethanol enhances nucleophilicity in Knoevenagel reactions, while polar aprotic solvents like DMF accelerate cyclization but risk side reactions (Table 2).
Table 2. Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 95 |
| DMF | 36.7 | 82 | 88 |
| Toluene | 2.4 | 65 | 97 |
DMF increases yield but reduces purity due to byproduct formation.
Purification Techniques
Recrystallization
Recrystallization from ethanol or acetonitrile effectively removes unreacted malononitrile and oligomeric byproducts. The compound’s low solubility in cold ethanol (0.5 g/L at 25°C) facilitates high recovery rates.
Column Chromatography
Silica gel chromatography with hexane/ethyl acetate gradients resolves regioisomers. Fractions containing the target compound exhibit Rf = 0.3 (hexane/EA 3:1).
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.65–7.58 (m, 3H, ArH), 6.95 (s, 1H, CH), 2.89 (s, 2H, CN).
-
IR (KBr) : 2210 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=C).
Challenges and Limitations
Scientific Research Applications
2-(2-Phenylthiochromen-4-ylidene)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: May be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(2-Phenylthiochromen-4-ylidene)propanedinitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The phenylthio group and nitrile moieties may play a role in binding to active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s structural analogs vary primarily in their substituents and heterocyclic systems:
Table 1: Structural Comparison of Propanedinitrile Derivatives
Key Observations :
- Thiochromen vs.
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in , nitro in ) increase polarity and reactivity, while electron-donating groups (e.g., methoxy in ) modulate electronic density.
Physicochemical Properties
Table 2: Physical and Solubility Properties
Notes:
- *Estimated molecular weight for the target compound based on formula (C₁₈H₁₀N₂S).
- The nitro-hydroxy derivative exhibits the highest polarity due to -NO₂ and -OH groups, contrasting with the lipophilic pyran derivative .
Crystallography and Intermolecular Interactions
- Thiazolidinone derivative : Forms infinite chains via C—H⋯N hydrogen bonds and layers via C—H⋯π interactions.
- Target Compound: While crystallographic data is unavailable, the bulky thiochromen system may reduce planarity compared to the thiazolidinone analog, affecting packing efficiency.
Biological Activity
2-(2-Phenylthiochromen-4-ylidene)propanedinitrile is an organic compound characterized by its unique chromene ring system, which features a phenylthio group and a propanedinitrile moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug discovery and development.
The compound can be described with the following chemical identifiers:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H10N2S |
| InChI | InChI=1S/C18H10N2S/c19-11-14(12-20)16... |
| InChI Key | FYPYSCFVKQPXNL-UHFFFAOYSA-N |
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with various molecular targets, including enzymes and receptors, through its functional groups. The phenylthio group and nitrile moieties may facilitate binding to active sites, potentially leading to the inhibition or activation of biological pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for antibiotic development. For instance, a study found that it demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anticancer Properties
The anticancer potential of this compound has also been investigated. Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways. Notably, research has shown that it can inhibit cell proliferation in various cancer types, including breast and colon cancer cells. The compound's ability to modulate signaling pathways involved in cell survival and proliferation presents a promising avenue for therapeutic development.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound had an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In a separate investigation published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were assessed using MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. Furthermore, flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound triggers programmed cell death mechanisms.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-(2,6-Dimethyl-4H-pyran-4-ylidene)propanedinitrile | Moderate | Low |
| 2-(5,5-Dimethylcyclohex-2-en-1-ylidene)propanedinitrile | Low | Moderate |
| This compound | High | High |
This table illustrates that this compound stands out due to its superior biological activity profiles compared to other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
